molecular formula C23H20N2O6 B14242504 Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- CAS No. 575450-27-0

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-

Cat. No.: B14242504
CAS No.: 575450-27-0
M. Wt: 420.4 g/mol
InChI Key: MTMORLNJAWGCRF-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- is a complex organic compound with the molecular formula C23H20N2O6 It is characterized by the presence of two acetylamino groups attached to phenoxy groups, which are further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- typically involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 4-acetamidophenol in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

575450-27-0

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

3,5-bis(4-acetamidophenoxy)benzoic acid

InChI

InChI=1S/C23H20N2O6/c1-14(26)24-17-3-7-19(8-4-17)30-21-11-16(23(28)29)12-22(13-21)31-20-9-5-18(6-10-20)25-15(2)27/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)

InChI Key

MTMORLNJAWGCRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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